2-Ethyl-5-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

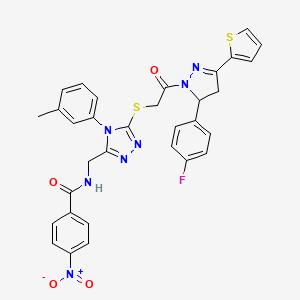

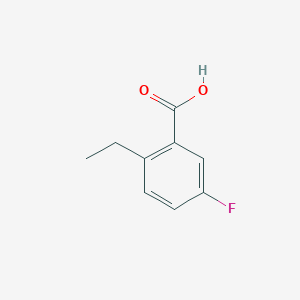

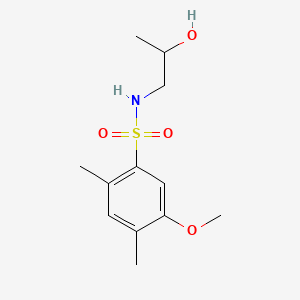

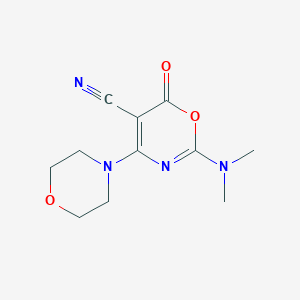

2-Ethyl-5-fluorobenzoic acid is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 . It is a derivative of benzoic acid, which is an aromatic carboxylic acid .

Synthesis Analysis

The synthesis of 2-fluorobenzoic acids can be achieved by nucleophilic fluorination of 1-arylbenziodoxolones . The reaction conditions include the use of fluoride salts in polar aprotic solvents .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9FO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) . This indicates that the molecule consists of a benzene ring substituted with a fluorine atom, an ethyl group, and a carboxylic acid group .Physical and Chemical Properties Analysis

This compound is a powder that should be stored at room temperature .Scientific Research Applications

Synthesis of Guanine-Mimetic Compounds

2-Ethyl-5-fluorobenzoic acid plays a crucial role in the synthesis of guanine-mimetic libraries, showcasing its importance in the creation of compounds mimicking biological molecules. This application underscores the acid's versatility in facilitating the synthesis of complex molecules that can interact with biological systems in a manner similar to natural compounds (Miller & Mitchison, 2004).

Antitumor Activity Enhancement

In the realm of medicinal chemistry, this compound is instrumental in the development of amino acid ester derivatives containing 5-fluorouracil. These derivatives exhibit significant antitumor activity, illustrating the acid's critical role in enhancing the efficacy of cancer-fighting compounds (Xiong et al., 2009).

Innovative Synthesis Approaches

Its application extends to facilitating innovative synthesis approaches, such as the continuous flow synthesis of 2,4,5-trifluorobenzoic acid. This process underscores the acid's utility in streamlining the production of synthetic intermediates, pivotal for pharmaceutical and material science industries (Deng et al., 2015).

Drug Carrier Potential

Additionally, this compound demonstrates potential in drug delivery systems. Its derivatives have been explored as carriers for drugs, highlighting its applicability in enhancing the delivery and efficacy of therapeutic agents (Bag et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

2-ethyl-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBIBYZHDBTPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2758892.png)

![3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2758895.png)

![4-chloro-2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2758896.png)

![2-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2758900.png)

![N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide](/img/structure/B2758905.png)

![7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2758908.png)